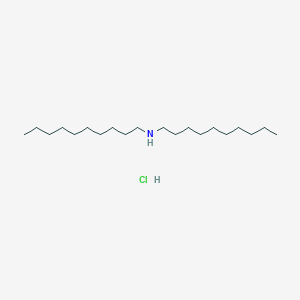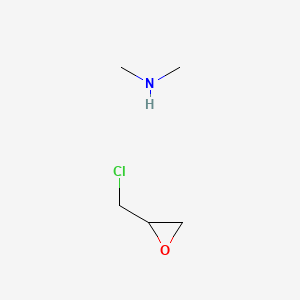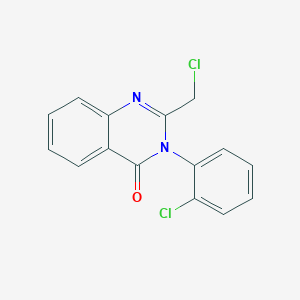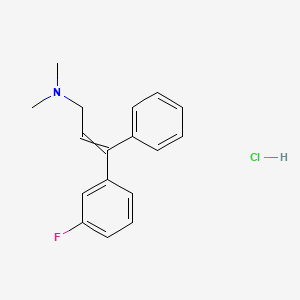
Didecylamine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecylamine, hydrochloride is an organic compound with the chemical formula C20H44ClN. It is a derivative of didecylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as a corrosion inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didecylamine, hydrochloride can be synthesized through the reaction of didecylamine with hydrochloric acid. The reaction typically involves the following steps:
Starting Materials: Didecylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out at room temperature, where didecylamine is dissolved in an appropriate solvent such as ethanol or methanol. Hydrochloric acid is then added dropwise to the solution.
Product Formation: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Didecylamine, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of N-substituted amines or amides.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of primary amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Didecylamine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of didecylamine, hydrochloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It also interacts with proteins, altering their structure and function. These interactions are mediated through hydrophobic and electrostatic forces, targeting specific molecular pathways involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Dodecylamine, hydrochloride: Similar in structure but with a shorter alkyl chain.
Hexadecylamine, hydrochloride: Similar in structure but with a longer alkyl chain.
Octadecylamine, hydrochloride: Another similar compound with an even longer alkyl chain.
Comparison:
Didecylamine, hydrochloride: is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly effective as a surfactant and corrosion inhibitor compared to its shorter or longer chain counterparts.
Eigenschaften
CAS-Nummer |
2486-84-2 |
|---|---|
Molekularformel |
C20H44ClN |
Molekulargewicht |
334.0 g/mol |
IUPAC-Name |
N-decyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H43N.ClH/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3;1H |
InChI-Schlüssel |
JQRYDCPSJSWQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCCCCCCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)



![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)


